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molecular formula C20H30O B1193542 Retinol CAS No. 68-26-8

Retinol

Cat. No. B1193542
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-OVSJKPMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281250B1

Procedure details

Retinol was prepared in a high degree of purity from commercial retinyl acetate for use as a reference retinoid in certain bioassays and as a precursor of retinyl ethers. A solution of 100 g of commercial all-trans-retinyl acetate in 1.5 L of a methanol solution of sodium hydroxide (2%) was stirred under a nitrogen atmosphere at room temperature. After 2 h, retinyl acetate was not observable by TLC. The orange solution was concentrated under reduced pressure, and at 30° C., to about 300 mL; the concentrated solution was poured, with stirring, into cold water (1.5 L); and hexane (1 L) was added to dissolve the precipitated retinol. The organic layer was separated and washed with three portions of water, saturated aqueous NaCl being added (as required) to separate emulsions. The organic solution was washed further with saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure to an orange syrup. A solution of the syrup in ethyl formate (100 mL) was cooled to −20° C., seeded with pure retinol, and stored (under a nitrogen atmosphere) at −20° C. The crystalline retinol was collected by filtration under nitrogen, washed with cold (−70° C.) ethyl formate, and dried in vacuo: yield, 47 g (54%); mp 60-62° C. [lit. Robeson et al., 1955), 62-64° C.]; HPLC, 99.4%: UV λmax 325 (ε 53 000) and 250 nm (ε 5000); 1H NMR in accord with the structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
retinoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1/[CH:10]=[CH:11]/[C:12](/[CH3:24])=[CH:13]/[CH:14]=[CH:15]/[C:16](/[CH3:23])=[CH:17]/[CH2:18][O:19]C(C)=O.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:8])([CH3:9])[C:3]=1/[CH:10]=[CH:11]/[C:12](/[CH3:24])=[CH:13]/[CH:14]=[CH:15]/[C:16](/[CH3:23])=[CH:17]/[CH2:18][OH:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Name
retinoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring, into cold water (1.5 L)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The orange solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
at 30° C.
ADDITION
Type
ADDITION
Details
the concentrated solution was poured
ADDITION
Type
ADDITION
Details
and hexane (1 L) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated retinol
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with three portions of water, saturated aqueous NaCl being
ADDITION
Type
ADDITION
Details
added (as required)
CUSTOM
Type
CUSTOM
Details
to separate emulsions
WASH
Type
WASH
Details
The organic solution was washed further with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an orange syrup
CUSTOM
Type
CUSTOM
Details
at −20° C
FILTRATION
Type
FILTRATION
Details
The crystalline retinol was collected by filtration under nitrogen
WASH
Type
WASH
Details
washed with cold (−70° C.) ethyl formate
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
62-64° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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